molecular formula C7H7BrO3 B3051273 2-(5-Bromofuran-2-YL)-1,3-dioxolane CAS No. 32529-50-3

2-(5-Bromofuran-2-YL)-1,3-dioxolane

Cat. No. B3051273
CAS RN: 32529-50-3
M. Wt: 219.03 g/mol
InChI Key: KMCPUMSKEALUKQ-UHFFFAOYSA-N
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Description

The compound “2-{2-[(5-bromofuran-2-yl)formamido]ethoxy}acetamide” is structurally similar and contains 27 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 Furane .


Synthesis Analysis

In a study, two different synthetic approaches to novel heterocyclic hybrid compounds of 4-azapodophyllotoxin were investigated . The products were characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .


Molecular Structure Analysis

A comprehensive exploration of the structure–reactivity relationship of a similar compound was conducted using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis .


Chemical Reactions Analysis

In a study, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent was described .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Applications

  • Organometallic Synthesis : 2-(5-Bromofuran-2-yl)-1,3-dioxolane derivatives have been utilized in organometallic chemistry. For instance, 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a derivative, is prepared through direct insertion of active zinc to 2-bromo-5-(1,3-dioxolane)furan. This organozinc compound is then successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Kim, 2011).

  • Facilitation of Syntheses : The compound plays a crucial role in synthesizing a wide range of 5-substituted 2-furaldehydes. These syntheses are achieved either through Pd-catalyzed cross-coupling reactions or by employing 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide as a new organozinc reagent. This approach is significant for its mild reaction conditions and the variety of furan derivatives it can produce (Kim & Rieke, 2013).

Applications in Pharmaceutical and Biological Research

  • Antibacterial Activity : Certain S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiols, related to 2-(5-Bromofuran-2-yl)-1,3-dioxolane, have shown promising antibacterial activities. These derivatives have been compared to kanamycin, a broad-spectrum antibiotic, in their effectiveness against a variety of microorganisms including multi-resistant strains (Author Unknown, 2020).

  • Potential in Drug Development : The derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols have been investigated for their potential biological activities. Their active roles in groups of oxyreductases suggest possible applications as antioxidants, antihypoxic agents, and in the treatment of various diseases, including antitumor, antiviral, and antibacterial applications (Bigdan, 2021).

Material Science and Nanotechnology

  • Fluorescence Applications : Compounds derived from 2-(5-Bromofuran-2-yl)-1,3-dioxolane have been utilized in the development of enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, exhibit bright fluorescence with high quantum yields. Their applications in fluorescence and nanotechnology are promising due to their stable and tunable emission properties (Fischer, Baier, & Mecking, 2013).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a substance and the necessary safety precautions . It’s important to refer to the SDS of the specific compound for accurate information.

Future Directions

Future research could focus on the design and development of new materials involving similar systems . The development of new methodologies using PhI(OAc)2 could also be explored .

properties

IUPAC Name

2-(5-bromofuran-2-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCPUMSKEALUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468763
Record name 2-(5-Bromofuran-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromofuran-2-YL)-1,3-dioxolane

CAS RN

32529-50-3
Record name 2-(5-Bromofuran-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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